molecular formula C6H11IO B095926 2-(Iodomethyl)-5-methyloxolane CAS No. 19056-49-6

2-(Iodomethyl)-5-methyloxolane

Cat. No.: B095926
CAS No.: 19056-49-6
M. Wt: 226.06 g/mol
InChI Key: UORBAIPDXXLMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties
2-(Iodomethyl)-5-methyloxolane (CAS: 19056-49-6) is an iodinated oxolane (tetrahydrofuran derivative) with the molecular formula C₆H₁₁IO and a molecular weight of 226.06 g/mol . The compound is characterized by a five-membered oxolane ring substituted with an iodomethyl group at position 2 and a methyl group at position 3. Its MDL number (MFCD11226857) facilitates precise identification in chemical databases.

Availability and Commercial Status As of March 2025, the compound is temporarily out of stock, with suppliers in China, the U.S., India, and Germany listing it as unavailable.

Properties

IUPAC Name

2-(iodomethyl)-5-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORBAIPDXXLMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339813
Record name 2-(iodomethyl)-5-methyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19056-49-6
Record name 2-(iodomethyl)-5-methyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-5-methyloxolane typically involves the iodination of a suitable precursor. One common method is the iodination of 5-methyloxolane using iodomethane in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-5-methyloxolane undergoes several types of chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

2-(Iodomethyl)-5-methyloxolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-5-methyloxolane largely depends on the type of reaction it undergoes. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the iodomethyl group is converted into a carbonyl group through the loss of iodine and the addition of oxygen.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Iodomethyl)-5-methyloxolane and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Commercial Status
This compound 19056-49-6 C₆H₁₁IO 226.06 Out of stock
2-(Iodomethyl)oxolane 13451-71-1 C₅H₉IO 212.03 Available (limited)
5-Methyloxolane-2-carbaldehyde 147462-22-8 C₆H₁₀O₂ 114.14 Commercially available
1-{[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine HCl 31100-32-0 C₇H₁₀ClN₅ 215.64 Discontinued

Key Comparison Points:

Structural and Functional Differences

  • 2-(Iodomethyl)oxolane (CAS 13451-71-1) : Lacks the 5-methyl group, reducing steric hindrance and altering reactivity. Its lower molecular weight (212.03 g/mol) suggests higher volatility compared to this compound .
  • 5-Methyloxolane-2-carbaldehyde (CAS 147462-22-8) : Replaces the iodomethyl group with a carbaldehyde, enabling nucleophilic additions instead of halogen-based reactions.

Reactivity and Applications The iodomethyl group in this compound facilitates alkylation and cross-coupling reactions, similar to other iodinated heterocycles. Discontinued compounds like 1-{[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine HCl (CAS 31100-32-0) highlight market trends favoring halogenated heterocycles for pharmaceuticals, though stability issues (e.g., iodide leaching) may limit their utility .

Synthetic Challenges

  • Unlike bromo- or chloromethyl analogs, iodinated derivatives like this compound face synthesis hurdles due to iodine’s light sensitivity and propensity for elimination reactions. This contrasts with more stable derivatives such as 5-methyloxolane-2-carbaldehyde.

Research Findings and Data Gaps

  • Thermodynamic Data: No published melting/boiling points or solubility profiles exist for this compound, unlike its carbaldehyde analog (mp: 92–94°C) .
  • Safety and Handling : The absence of GHS hazard statements or UN numbers for this compound contrasts with discontinued triazolo-pyrimidine derivatives, which carried explicit toxicity warnings .

Biological Activity

2-(Iodomethyl)-5-methyloxolane is a halogenated organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodomethyl group attached to a 5-methyloxolane ring. Its molecular formula is C6H11IC_6H_{11}I, and it possesses unique chemical properties that influence its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds with halogen substituents often exhibit enhanced antimicrobial properties. In particular, studies have shown that this compound demonstrates significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a potential candidate for the development of new antimicrobial agents.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies reveal that the compound exhibits significant cytotoxicity against human cancer cells, with IC50 values indicating potent anti-cancer activity.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : Halogenated compounds often intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential use in treating resistant infections .
  • Cytotoxicity Assessment : In a study involving various human cancer cell lines, researchers observed that treatment with this compound resulted in significant cell death, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Safety Profile Evaluation : Toxicological assessments indicate that while the compound shows promising biological activity, it also necessitates careful evaluation regarding its safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. How can 2-(Iodomethyl)-5-methyloxolane be synthesized and characterized in the laboratory?

  • Methodology :

  • Synthesis : Start with a Suzuki coupling precursor, such as 5-methyloxolane-2-methanol. React with iodine in the presence of a boronic acid catalyst under anhydrous conditions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization : Use 1^1H NMR to confirm iodomethyl substitution (δ ~3.5–4.0 ppm for CH2_2I) and 11^{11}B NMR to verify boronate ester integrity (δ ~30–35 ppm). Mass spectrometry (EI or ESI) confirms molecular ion [M+H]+^+ at m/z 267.9 (C7_7H14_{14}BIO2_2) .
    • Key Data :
TechniqueExpected SignalSignificance
1^1H NMRδ 1.2–1.3 (s, 12H, pinacol CH3_3)Confirms pinacol boronate structure
IR~1340 cm1^{-1} (B-O stretch)Validates boronate functionality

Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

  • Methodology :

  • Multinuclear NMR : Prioritize 1^1H, 13^{13}C, and 11^{11}B NMR to map substituents and boron coordination. Compare shifts with analogs (e.g., chloromethyl derivatives) to identify iodine-specific deshielding .
  • X-ray Crystallography : Resolve ambiguity in stereochemistry by growing single crystals in dichloromethane/hexane at –20°C.
    • Troubleshooting : If iodine elimination is observed during analysis (e.g., via GC-MS), store samples in amber vials under inert gas to minimize degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the iodomethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Comparative Studies : Perform kinetic analyses with Cl/Br/CF3_3 analogs to quantify steric hindrance (e.g., Tolman cone angles) and electronic profiles (Hammett σp_p values). Use DFT calculations (B3LYP/6-31G*) to model transition states .
  • Experimental Design : Conduct Suzuki-Miyaura couplings under identical conditions (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O). Monitor yields and side products (e.g., homocoupling) via HPLC.
    • Data Contradictions : If literature reports conflicting reactivity (e.g., iodine vs. bromine), replicate experiments with controlled humidity levels to rule out moisture sensitivity .

Q. What strategies mitigate iodine elimination during storage or reactions involving this compound?

  • Methodology :

  • Stabilization : Add radical scavengers (e.g., BHT) to reaction mixtures. Store the compound under argon at –20°C in dark glassware to prevent photolytic C-I bond cleavage .
  • In Situ Generation : Prepare the compound immediately before use via iodide exchange from a chloromethyl precursor (e.g., using NaI in acetone).
    • Validation : Monitor degradation via 1^1H NMR over 72 hours; compare with unstabilized controls.

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodology :

  • Molecular Dynamics : Simulate ligand-exchange dynamics in palladium-catalyzed systems (e.g., using GROMACS). Focus on boron-Pd interactions and solvent effects (THF vs. DMSO) .
  • Docking Studies : Model the compound’s binding affinity to biological targets (e.g., proteases) using AutoDock Vina. Validate with in vitro enzyme assays .

Data Analysis & Interpretation

Q. What analytical approaches resolve contradictions in reported reactivity data for this compound?

  • Methodology :

  • Meta-Analysis : Aggregate data from 10+ peer-reviewed studies (Scopus/Web of Science). Use statistical tools (ANOVA, PCA) to identify variables (e.g., solvent polarity, catalyst loading) causing discrepancies .
  • Controlled Replication : Repeat key experiments with standardized protocols (e.g., fixed Pd:ligand ratios) to isolate confounding factors .

Q. How does the oxolane ring conformation affect the compound’s interactions in biological systems?

  • Methodology :

  • Conformational Analysis : Use NOESY NMR to study ring puckering in aqueous vs. lipid environments. Compare with X-ray structures of protein co-crystals .
  • Biological Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell model) against analogs with varying ring sizes (e.g., tetrahydrofuran derivatives) .

Safety & Compliance

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all manipulations.
  • Waste Disposal : Quench residual iodine with sodium thiosulfate before aqueous disposal. Document procedures per OSHA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.